![molecular formula C18H13ClN2O2S B2774100 7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872206-69-4](/img/structure/B2774100.png)
7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
The compound “7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a chromene ring, substituted with a chloro group at position 7, a methoxyphenyl group at position 2, and a thione group at position 4 .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing chloro and thione groups. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar groups (chloro, methoxy, and thione) would likely make this compound relatively non-polar and lipophilic, allowing it to diffuse easily into cells .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is a critical target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of this compound in protecting neuronal function and structure. A recent study synthesized novel triazole-pyrimidine hybrids, including derivatives of our compound of interest. These compounds demonstrated promising neuroprotective and anti-inflammatory properties . Specifically:
Kinase Inhibitors for Cancer Therapy
In medicinal chemistry, this compound serves as a scaffold for developing potent kinase inhibitors. These inhibitors hold promise as candidates for cancer therapy. By targeting specific kinases involved in cancer cell proliferation and survival, researchers aim to improve treatment outcomes .
Treatment of Inflammatory Skin Disorders
The compound’s derivatives have potential applications in treating inflammatory skin disorders, such as atopic dermatitis. Researchers explore its role in modulating immune responses and reducing skin inflammation .
Antitumor Effects
A related compound, 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine , exhibited antitumor effects on carcinosarcoma in rats. It inhibited dihydrofolate reductase (DHFR), a key enzyme involved in cancer cell growth .
Antiviral and Antimicrobial Properties
Pyrimidine derivatives, including our compound, have demonstrated antiviral and antimicrobial activity. Researchers continue to explore their potential in combating infectious diseases .
Future Directions
properties
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-22-13-4-2-3-10(8-13)16-20-17-14(18(24)21-16)9-11-7-12(19)5-6-15(11)23-17/h2-8H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUBPWDVDYHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
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